molecular formula H8N2O7S2 B157759 Ammonium pyrosulfate CAS No. 10031-68-2

Ammonium pyrosulfate

Cat. No. B157759
CAS RN: 10031-68-2
M. Wt: 212.21 g/mol
InChI Key: OYLGLPVAKCEIKU-UHFFFAOYSA-N
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Description

Ammonium pyrosulfate, also known as disulfate or pyrosulfate, is a compound with the molecular formula (NH4)2S2O7 . It is used primarily for research and development purposes .


Synthesis Analysis

Ammonium pyrosulfate can be synthesized through the decomposition of ammonium sulfate . Another study suggests that it can be formed via the activation of DMSO using ammonium persulfate .


Molecular Structure Analysis

The molecular structure of ammonium pyrosulfate can be visualized as two corner-sharing SO4 tetrahedra, with a bridging oxygen atom . In this anion, sulfur has an oxidation state of +6 .


Chemical Reactions Analysis

Ammonium sulfate decomposition proceeds through a series of reactions leading to the formation of ammonium pyrosulfate via an ammonium bisulfate intermediate . The reactions involved in the formation of ammonium pyrosulfate are complex and involve multiple stages .

Mechanism of Action

In terms of its mechanism of action, the sulfate radical adds to the alkene to give a sulfate ester radical . It is also used along with tetramethylethylenediamine to catalyze the polymerization of acrylamide in making a polyacrylamide gel .

Safety and Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling ammonium pyrosulfate . In case of accidental ingestion or inhalation, immediate medical attention is required .

Future Directions

Future research directions could involve the extraction and separation of rare earth elements from leaching solutions of coal fly ash , and the extraction of aluminum and lithium from high-alumina coal fly ash . The utilization of coal fly ash in various applications is also a potential area of future research .

properties

IUPAC Name

diazanium;sulfonato sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H3N.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLGLPVAKCEIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474790
Record name ammonium pyrosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium pyrosulfate

CAS RN

10031-68-2
Record name ammonium pyrosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Halstead (J. Appl. Chem., 1970, 20:129-132) describes the decomposition of ammonium sulfate at 400° C. The first reaction converts ammonium sulfate to ammonium bisulfate and ammonia. In a second reaction, the ammonium bisulfate dehydrates to form a water molecule and ammonium pyrosulfate, (NH4)2S2O7. Further heating of the ammonium pyrosulfate to form sulfur dioxide and nitrogen, which are not desired products from ammonium sulfate, is also carried out.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium pyrosulfate
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Ammonium pyrosulfate
Reactant of Route 3
Ammonium pyrosulfate

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